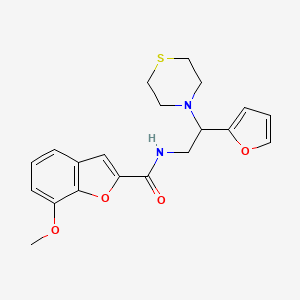

![molecular formula C27H24FN3O2 B2433679 3-(4-乙基苯基)-5-(3-氟苄基)-7,8-二甲氧基-5H-吡唑并[4,3-c]喹啉 CAS No. 866728-19-0](/img/structure/B2433679.png)

3-(4-乙基苯基)-5-(3-氟苄基)-7,8-二甲氧基-5H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

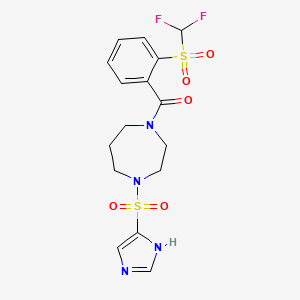

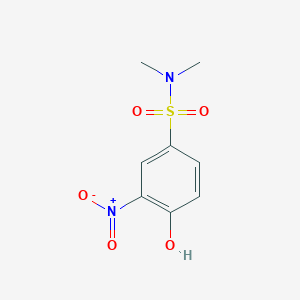

The compound “3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline” is a pyrazoloquinoline derivative with a molecular formula of C27H24FN3O2 . It has an average mass of 441.497 Da and a monoisotopic mass of 441.185242 Da .

Synthesis Analysis

The synthesis of pyrazoloquinolines has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A series of quinoline and coumarin appended thiazole-substituted pyrazoles were synthesized using various intermediates .Molecular Structure Analysis

The structure of pyrazoloquinolines is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The reaction of quinoline derivatives proceeds via a sequential formation of C–N, C–O, and C–C bonds . The steric hindrance effect of substituents on the benzene ring of nitrosoarenes has a crucial impact on the reaction reactivity and site-selectivity .科学研究应用

医药化学应用

喹啉及其衍生物已显示出广泛的生物活性,并以其抗菌、抗癌和抗炎特性而闻名。例如,喹唑啉和嘧啶衍生物因其电致发光特性而被强调用于电子设备、发光元件以及作为有机发光二极管 (OLED) 的材料。这些化合物还因其在创造新型光电材料方面的潜力而被研究,表明人们对其在医药和工业领域的合成和应用有着浓厚的兴趣 (G. Lipunova 等,2018)。

缓蚀

喹啉衍生物由于能够与金属表面形成稳定的螯合络合物,从而保护金属表面免受腐蚀,因此已被用作有效的防腐材料。这种应用在金属保存至关重要的工业环境中尤为重要 (C. Verma 等,2020)。

光电材料

对喹啉衍生物的研究已扩展到光电子领域,其中这些化合物被纳入 π 扩展共轭体系中。它们已被用于 OLED 的材料中,包括白光 OLED 和高效的红色磷光 OLED。这展示了它们在开发用于电子和光子应用的高级材料方面的多功能性和潜力 (G. Lipunova 等,2018)。

未来方向

Quinoline and its derivatives have been a focus of research due to their versatile applications in many significant fields . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

作用机制

Target of Action

A compound with a similar pyrazolo[4,3-c]quinoline core has been found to selectively recognize c-myc promoter g-quadruplexes . The c-MYC gene is a regulator gene that codes for a transcription factor and plays a role in cell cycle progression, apoptosis, and cellular transformation.

Mode of Action

It is known that compounds with a similar pyrazolo[4,3-c]quinoline core exhibit selective light-up fluorescence and stronger binding affinity with c-myc promoter g4s . This suggests that the compound may interact with its target through a binding mechanism, leading to changes in the target’s structure or function.

Biochemical Pathways

Given its potential interaction with c-myc promoter g4s , it may influence the transcriptional activity of the c-MYC gene, thereby affecting various downstream pathways regulated by this gene.

Pharmacokinetics

The molecular weight of a similar compound is reported to be 52158 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.

Result of Action

Given its potential interaction with c-myc promoter g4s , it may influence the transcriptional activity of the c-MYC gene, potentially leading to changes in cell cycle progression, apoptosis, and cellular transformation.

属性

IUPAC Name |

3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O2/c1-4-17-8-10-19(11-9-17)26-22-16-31(15-18-6-5-7-20(28)12-18)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYNFGXGXWIHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

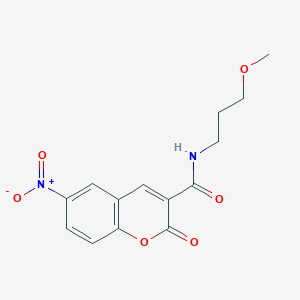

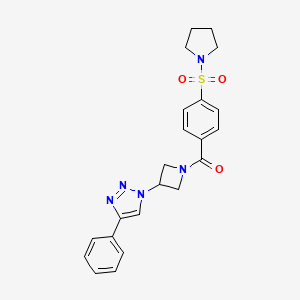

![2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2433609.png)

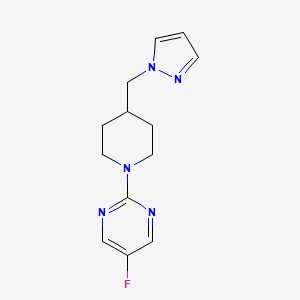

![5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2433611.png)

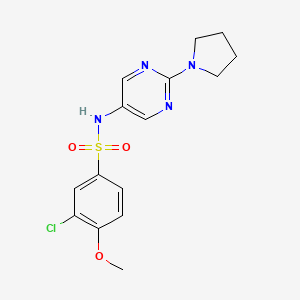

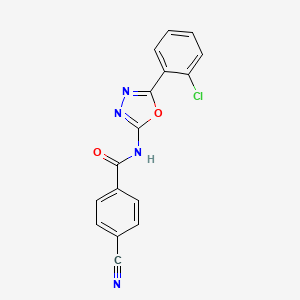

![7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433617.png)